N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide
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Overview
Description
N’-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide is a compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system, and a cyclohexanecarbohydrazide moiety .
Preparation Methods
The synthesis of N’-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide typically involves multiple steps, starting from readily available starting materials. The reaction conditions often include the use of catalysts and specific solvents to facilitate the desired transformations . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability .
Chemical Reactions Analysis
N’-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide involves its interaction with specific molecular targets and pathways . It is believed to exert its effects by inhibiting key enzymes and signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways may vary depending on the specific biological context .
Comparison with Similar Compounds
N’-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide can be compared with other pyrazolopyrimidine derivatives, such as pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share a similar core structure but differ in their substituents and specific biological activities . The uniqueness of N’-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide lies in its specific substituents, which contribute to its distinct biological properties .
Properties
Molecular Formula |
C18H19ClN6O |
---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
N'-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide |
InChI |
InChI=1S/C18H19ClN6O/c19-13-7-4-8-14(9-13)25-17-15(10-22-25)16(20-11-21-17)23-24-18(26)12-5-2-1-3-6-12/h4,7-12H,1-3,5-6H2,(H,24,26)(H,20,21,23) |
InChI Key |
KEBLNFAVRRYNKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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